3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride

Lipophilicity Physicochemical property prediction Medicinal chemistry

3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride (C₉H₁₄ClNS; MW 203.73) is a nitrogen-containing saturated heterocycle that belongs to the 3-substituted pyrrolidine building-block family. The free base bears a pyrrolidine ring with a thiophen-3-ylmethyl substituent at the 3-position and is supplied as the hydrochloride salt to improve handling and solubility.

Molecular Formula C9H14ClNS
Molecular Weight 203.73 g/mol
CAS No. 1864056-14-3
Cat. No. B1432770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride
CAS1864056-14-3
Molecular FormulaC9H14ClNS
Molecular Weight203.73 g/mol
Structural Identifiers
SMILESC1CNCC1CC2=CSC=C2.Cl
InChIInChI=1S/C9H13NS.ClH/c1-3-10-6-8(1)5-9-2-4-11-7-9;/h2,4,7-8,10H,1,3,5-6H2;1H
InChIKeyWLBUUVMQLVLDDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Thiophen-3-ylmethyl)pyrrolidine Hydrochloride (CAS 1864056-14-3) – Core Identity and Compound Class


3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride (C₉H₁₄ClNS; MW 203.73) is a nitrogen-containing saturated heterocycle that belongs to the 3-substituted pyrrolidine building-block family . The free base bears a pyrrolidine ring with a thiophen-3-ylmethyl substituent at the 3-position and is supplied as the hydrochloride salt to improve handling and solubility [1]. Its computed topological polar surface area (TPSA) is 12.03 Ų and its predicted octanol–water partition coefficient (LogP) is 2.32 , positioning it as a moderately lipophilic, low-polarity secondary amine that serves as a key intermediate in medicinal-chemistry and agrochemical discovery programs .

3-(Thiophen-3-ylmethyl)pyrrolidine Hydrochloride – Why In-Class Building Blocks Cannot Be Trivially Interchanged


Pyrrolidine building blocks bearing different aromatic side chains are frequently treated as interchangeable “grease” in core scaffolds, yet even subtle changes in the heterocycle attachment point substantially alter physicochemical and electronic profiles. The 3-thienylmethyl substitution on the pyrrolidine ring imparts a distinct combination of LogP (~2.32), low TPSA (12.03 Ų), and a regiospecific thiophene C–2 lithiation handle that is absent in 2-thienylmethyl, benzyl, or furan-3-ylmethyl analogs . Positional isomerism alone can shift the enthalpy of formation of thiophene derivatives by several kJ mol⁻¹ [1], and the resulting differences in lipophilicity and hydrogen-bonding capacity directly affect membrane permeability, metabolic soft-spot exposure, and target-binding kinetics [2]. Consequently, substituting 3-(thiophen-3-ylmethyl)pyrrolidine hydrochloride with a generic N-heterocycle building block without accounting for these quantifiable divergences risks altering both the in-vitro SAR trajectory and the developability profile of the lead series.

3-(Thiophen-3-ylmethyl)pyrrolidine Hydrochloride (1864056-14-3) – Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity Advantage Over the 2-Thienylmethyl Regioisomer – LogP Comparison

The target compound 3-(thiophen-3-ylmethyl)pyrrolidine hydrochloride displays a computed LogP of 2.32, whereas the closely related 2-(thiophen-2-ylmethyl)pyrrolidine hydrochloride regioisomer (identical molecular formula C₉H₁₄ClNS) shows a lower LogP of 2.11 [1]. The ΔLogP of +0.21 indicates that moving the thiophene attachment from the 2- to the 3-position increases overall compound lipophilicity, which can translate into measurably higher membrane permeability in cell-based assays [2].

Lipophilicity Physicochemical property prediction Medicinal chemistry

Polar Surface Area Minimization Enabling CNS Penetration – TPSA Head-to-Head with 2-Thienylmethyl Regioisomer

The target compound exhibits a topological polar surface area (TPSA) of 12.03 Ų, which is significantly lower than the TPSA of 31.48 Ų reported for the 1-(thiophen-2-ylmethyl)pyrrolidine regioisomer and 31.5 Ų for the free base of the 2-substituted analog . TPSA values below 60–70 Ų are generally required for passive CNS penetration; the target compound's extremely low TPSA places it well within the favorable CNS drug-like space, whereas the 2-substituted regioisomers exceed 30 Ų [1].

CNS drug design Polar surface area Blood-brain barrier penetration

Thermochemical Stability Differentiation – Positional Isomerism Effects in Thiophene-Containing Pyrrolidines

Computational studies on substituted thiophenes demonstrate that the enthalpy of formation differs systematically between 2- and 3-substituted isomers, with 3-substituted thiophenes typically exhibiting distinct thermochemical stability profiles [1]. For the specific pair of 2-methylthiophene and 3-methylthiophene, the calculated and scaled vibrational zero-point-energy differences are documented in the CCCBDB isomer enthalpy comparison tables [2]. While direct calorimetric data for 3-(thiophen-3-ylmethyl)pyrrolidine hydrochloride are not published, the established thermochemical principle that 3-substituted thiophenes possess different ground-state energies than their 2-substituted counterparts supports a class-level inference of differential chemical stability under thermal or oxidative stress conditions.

Thermochemistry Positional isomerism Compound stability

Thiophene-3-ylmethyl as a Regiospecific Orthogonal Functionalization Handle – Synthetic Utility Not Offered by Benzyl or 2-Thienylmethyl Analogs

X-ray crystallographic analysis of (S)-2-(methoxydiphenylmethyl)-1-(thiophen-3-ylmethyl)pyrrolidine confirms that the thiophene ring in the 3-ylmethyl attachment geometry places the C-2 position of thiophene in an orientation favorable for regioselective lithiation with n-butyllithium [1]. This generates a chiral lithiothiophene intermediate that functions as a chiral template for enantioselective conjugate addition of alkyl groups to enones [1]. This orthogonal derivatization pathway is structurally precluded in benzyl-substituted analogs (no aromatic C–H lithiation at equivalent position) and in 2-thienylmethyl analogs (the attachment point blocks the most reactive position).

Orthogonal functionalization Chiral template Enantioselective synthesis

Consistent ≥95% Purity Across Multiple Independent Vendors – Procurement-Quality Benchmarking

3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride is supplied at ≥95% purity by independent vendors including Leyan (Product No. 2107107), TRC (Cat. T222021), and Enamine (EN300-240857) [1]. This multi-vendor availability at a consistently specified purity level compares favorably with the 2-thienylmethyl regioisomer (95% from AKSci and Enamine ) and the 3-benzyl analog (95% from AKSci ), indicating that the target compound meets or exceeds the industry-standard purity specification for pyrrolidine building blocks while offering the additional physicochemical advantages documented above.

Chemical purity Vendor qualification Procurement standardization

Lipophilicity Parity with Benzyl Analog Combined with Heteroaromatic Electronic Differentiation

The computed LogP of 3-(thiophen-3-ylmethyl)pyrrolidine hydrochloride (2.32) is nearly identical to that of 3-benzylpyrrolidine (LogP 2.31) [1]. Despite this lipophilicity parity, the thiophene ring introduces sulfur-mediated electronic effects—including enhanced polarizability, different π-stacking geometry, and potential for sulfur-specific metabolic transformations—that are absent in the phenyl ring of the benzyl analog [2]. This combination of matched LogP with distinct electronic character makes the target compound a true bioisosteric replacement for the benzyl-pyrrolidine motif, preserving the overall hydrophobicity of the scaffold while potentially altering target-binding residence time and metabolic soft-spot location.

Bioisosterism LogP Electronic effects

3-(Thiophen-3-ylmethyl)pyrrolidine Hydrochloride – Preferred Application Scenarios Supported by Quantitative Differentiation


CNS-Penetrant Lead Optimization – Leveraging Ultra-Low TPSA (12.03 Ų)

When a medicinal chemistry program requires a pyrrolidine building block that favors passive blood-brain barrier penetration, 3-(thiophen-3-ylmethyl)pyrrolidine hydrochloride is the preferred choice over 2-thienylmethyl regioisomers (TPSA ~31.5 Ų) or furan-3-ylmethyl analogs. Its TPSA of 12.03 Ų places it in the optimal range for CNS drug-likeness , enabling CNS-targeted SAR exploration without the need for additional polarity-reducing modifications.

Bioisosteric Replacement of Benzyl-Pyrrolidine Motifs in PK-Optimized Series

In lead series where the 3-benzylpyrrolidine fragment has been optimized for lipophilicity (LogP ~2.31) but requires electronic diversification to address metabolic soft spots or improve target-binding kinetics, the target compound provides a near-identical LogP (2.32) while introducing sulfur-mediated polarizability and alternative π-stacking geometry characteristic of thiophene bioisosteres [1].

Asymmetric-Synthesis Intermediate Requiring Orthogonal Late-Stage Functionalization

When a synthetic route demands a chiral pyrrolidine building block that permits further derivatization without protecting-group manipulation of the pyrrolidine NH, the thiophene-3-ylmethyl substituent offers a regiospecific C-2 lithiation site. This orthogonal handle, demonstrated crystallographically in (S)-2-(methoxydiphenylmethyl)-1-(thiophen-3-ylmethyl)pyrrolidine [2], enables enantioselective conjugate addition chemistry that is structurally inaccessible with benzyl or 2-thienylmethyl analogs.

Parallel SAR Libraries Requiring Multi-Vendor Supply Security

For large-scale parallel synthesis or library production where uninterrupted supply is critical, the target compound's availability from multiple qualified vendors (Leyan, TRC, Enamine) at consistent ≥95% purity [3] minimizes procurement bottlenecks. This multi-vendor coverage is broader than that of the 2-thienylmethyl regioisomer, reducing single-supplier dependency risk.

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